molecular formula C23H38O3 B14259332 3,5-Bis(octyloxy)benzaldehyde CAS No. 348081-91-4

3,5-Bis(octyloxy)benzaldehyde

Cat. No.: B14259332
CAS No.: 348081-91-4
M. Wt: 362.5 g/mol
InChI Key: KUQPLJZUPQEJAK-UHFFFAOYSA-N
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Description

3,5-Bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C23H38O3 and an average molecular mass of 362.554 Da . This benzaldehyde derivative is characterized by its two symmetric octyloxy chains attached at the 3 and 5 positions of the benzaldehyde ring, a structure that makes it a highly valuable building block in synthetic chemistry, particularly for the construction of more complex functional molecules and materials. The primary research value of this compound lies in its role as a key precursor for the synthesis of advanced organic ligands and polymers. Compounds with long alkoxy chains, such as the octyloxy groups present here, are frequently employed in the development of liquid-crystalline materials and supramolecular structures. Furthermore, it serves as a critical intermediate in the synthesis of bis-terpyridine ligands, which are subsequently assembled into linear coordination polymers with transition metals like Zn²⁺ . These polymers exhibit intense fluorescence and remarkable stimulus-responsive properties, including sensitivity to pH changes, making them promising candidates for application in chemical sensing, bioimaging, and smart materials . The mechanism of action for this compound in these processes is primarily structural. The two flexible octyloxy chains promote solubility in organic solvents and can influence the mesomorphic properties of resulting materials, facilitating self-assembly into ordered structures . The aldehyde group is highly reactive, allowing it to undergo condensation reactions with various nucleophiles, such as amines and methyl-substituted pyrimidines, to form conjugated molecular scaffolds like terpyridines . When these ligands coordinate to metal ions, they form polymers whose photophysical properties, including absorption and fluorescence emission, can be finely tuned. Researchers value this compound for creating materials with specific functions, such as protonation-induced fluorescence red-shifts and stability, which are essential for developing novel sensors and responsive material systems . This product is intended for research and laboratory use only.

Properties

CAS No.

348081-91-4

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

3,5-dioctoxybenzaldehyde

InChI

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3

InChI Key

KUQPLJZUPQEJAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,5 Bis Octyloxy Benzaldehyde

Synthesis of 3,5-Bis(octyloxy)benzaldehyde as a Key Intermediate

The preparation of this compound is typically achieved through a multi-step process starting from commercially available precursors. The molecule serves as a crucial intermediate for constructing larger, more complex architectures such as porphyrins and dendrimers. ox.ac.uk

The most common and established synthetic route to this compound begins with 3,5-dihydroxybenzaldehyde (B42069). This precursor contains the necessary benzaldehyde (B42025) core and two hydroxyl groups that can be subsequently alkylated. Alternative approaches, such as the direct formylation of 1,3-dialkoxybenzenes, often suffer from poor regioselectivity, making the alkylation of 3,5-dihydroxybenzaldehyde the more reliable method for achieving the desired 3,5-substitution pattern. semanticscholar.org

The incorporation of the two octyloxy chains onto the 3,5-dihydroxybenzaldehyde core is a critical step that imparts solubility in organic solvents, which is essential for subsequent reactions and processing. This transformation is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with an octyl halide.

Commonly used reagents include 1-bromooctane (B94149) or 1-iodooctane (B127717) as the alkylating agent and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). mdpi.comrsc.org The reaction is generally performed in a polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). mdpi.comscispace.com In some cases, alkyl bromides are converted to the more reactive alkyl iodides in situ by adding sodium iodide to the reaction mixture. rsc.org

Table 1: Representative Conditions for Alkylation of Dihydroxybenzene Derivatives (Based on analogous syntheses)

PrecursorAlkylating AgentBaseSolventTemperatureYieldReference
1,4-Dihydroxybenzene1-BromooctaneK₂CO₃DMF80°C90% scispace.com
3,5-Dihydroxybenzaldehyde1,4-DibromobutaneK₂CO₃AcetoneRefluxN/A rsc.org
2,3-Dihydroxybenzaldehyde1-BromooctaneNaHDMSORoom Temp.N/A mdpi.com

Established Synthetic Routes to the Core Structure

Derivatization and Functionalization Reactions Utilizing the Aldehyde Group

The aldehyde group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These reactions are instrumental in building oligomeric and polymeric systems with tailored electronic and optical properties.

The condensation of this compound with primary amines is a straightforward method for forming imines, also known as Schiff bases (-CH=N-). This reaction is fundamental to the synthesis of various conjugated oligomers and polymers. researchgate.netmdpi.comscience.gov The resulting imine bond becomes part of the conjugated backbone, influencing the material's electronic properties.

The reaction typically proceeds by mixing the aldehyde and an amine, often with an acid catalyst like para-toluenesulfonic acid (p-TSA), in a solvent such as methanol (B129727) or under solvent-free mechanochemical conditions. researchgate.netnih.gov This methodology has been used to create a variety of functional materials, including oligophenyleneimines and dendrimers, by reacting alkoxy-substituted benzaldehydes with various di- or tri-amines. researchgate.netbeilstein-journals.org The Schiff base linkage is of interest not only for creating conjugated systems but also for its reversibility, which allows for the development of dynamic covalent materials and recyclable polymers. nih.gov

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that extends the π-conjugated system of an aldehyde. db-thueringen.deorientjchem.org In this reaction, this compound is reacted with a compound containing an active methylene (B1212753) group (a -CH₂- group flanked by two electron-withdrawing groups). wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or L-proline. wikipedia.orgrsc.org

This condensation results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. wikipedia.org The choice of the active methylene compound determines the properties of the resulting extended π-system. This strategy is widely employed in the synthesis of dyes, functional polymers, and materials for optoelectronics. orientjchem.org For instance, the reaction of 3,5-bis(hexadecyloxy)benzaldehyde, a long-chain analog, with 1,3-dimethylbarbituric acid proceeds efficiently in refluxing ethanol (B145695) with an L-proline catalyst. rsc.org

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundElectron-Withdrawing Groups (Z, Z')Product Type
Malononitrile-CN, -CNDicyanovinyl derivative
Diethyl malonate-COOEt, -COOEtCinnamate derivative
Cyanoacetic acid-CN, -COOHCyanoacrylic acid derivative
Barbituric acid derivatives-C(=O)N(R)C(=O)-, -C(=O)N(R)C(=O)-Benzylidene barbiturate (B1230296) derivative
Meldrum's acid-C(=O)OC(CH₃)₂OC(=O)-Isopropylidene malonate derivative

The aldehyde functionality of this compound can be readily transformed into other useful functional groups. A primary example is its reduction to the corresponding primary alcohol, 3,5-bis(octyloxy)benzyl alcohol. This transformation is typically achieved with high yield using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol. tandfonline.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. google.com

The resulting 3,5-bis(octyloxy)benzyl alcohol is itself a valuable intermediate. researchgate.net It can be used in esterification reactions or further converted into other derivatives. For example, the benzyl (B1604629) alcohol can be transformed into the corresponding benzyl chloride by treatment with hydrochloric acid, creating a reactive electrophile for further synthetic elaborations. tandfonline.com This reduction opens up a different pathway for incorporating the 3,5-bis(octyloxy)phenyl moiety into larger molecules where an alcohol or a derivative thereof is required instead of an aldehyde.

Organometallic Coupling Reactions for Extended Frameworks

The dialkoxybenzaldehyde scaffold, particularly this compound and its isomers, serves as a critical building block for the synthesis of larger, conjugated systems known as extended frameworks. These frameworks are of significant interest in materials science for their electronic and photophysical properties. Organometallic cross-coupling reactions are a primary tool for achieving this, enabling the precise formation of carbon-carbon bonds to link molecular units into oligomers, polymers, and macrocycles.

One of the key strategies involves the use of this compound in the synthesis of porphyrin-based frameworks. In a typical Lindsey synthesis, the benzaldehyde derivative is condensed with pyrrole (B145914) or a dipyrromethane under acidic conditions, followed by oxidation. ox.ac.uk The resulting 5,15-diaryl-substituted porphyrins can be metalated with ions like zinc(II) to form stable complexes that act as versatile nodes for larger structures. ox.ac.uk These porphyrin units are themselves extended frameworks with unique photophysical properties, and the long octyloxy chains enhance solubility in organic solvents, which is crucial for processing and characterization.

Sonogashira coupling is another powerful method utilized to construct extended frameworks, particularly oligo(phenyleneethynediyl) (OPE) derivatives. scispace.com While direct coupling with the aldehyde can be complex, derivatives of bis(octyloxy)benzaldehyde are frequently employed. For instance, a halogenated or triflated bis(octyloxy)benzaldehyde can be coupled with a terminal alkyne, or an alkynylated benzaldehyde can be coupled with an aryl halide. These reactions are typically catalyzed by a combination of a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI, in the presence of an amine base. scispace.com This iterative approach allows for the controlled, step-by-step assembly of long, rigid OPE chains with a central benzaldehyde core, which can be further functionalized. scispace.com

Yamamoto coupling, which uses a nickel(0) catalyst to couple aryl halides, is also employed to create large macrocyclic structures from precursors derived from bis(octyloxy)benzene. mpg.de For example, a dibromo-terphenyl derivative, synthesized from 1,2-dibromo-4,5-bis(octyloxy)benzene, can undergo an intramolecular cyclotrimerization reaction catalyzed by bis(1,5-cyclooctadiene)nickel(0) (B103923) to form triangular macrocycles. mpg.de This demonstrates how the bis(octyloxy)phenyl unit, originating from precursors related to this compound, is fundamental in constructing shape-persistent macrocyclic frameworks. The octyloxy groups are essential for ensuring the solubility of both the precursors and the final macrocyclic products. mpg.de

Advanced Functionalization Strategies and Modular Synthesis Approaches

The aldehyde functional group of this compound is a versatile handle for advanced functionalization, making the molecule a key component in modular synthesis. This approach involves the design and creation of specific molecular building blocks (modules) that can be assembled into larger, supramolecular structures with predictable properties. The most common functionalization strategy for the aldehyde group is its condensation with primary amines to form an imine (C=N) bond, a reaction central to the field of dynamic covalent chemistry. beilstein-journals.org

This imine formation, or Schiff base condensation, allows this compound to be used as a key module for constructing complex architectures like dendrimers and coordination polymers. For example, the reaction of this compound with AB₂-type monomers, such as 3,5-diaminobenzoic acid, can produce bis-imine monomers. beilstein-journals.org These monomers can then be used in subsequent steps to build highly branched, well-defined dendrimers. This modular approach is highly efficient as it often requires minimal purification and allows for the systematic construction of high-molecular-weight structures. beilstein-journals.org The long octyloxy chains appended to the benzaldehyde module ensure that the resulting dendrimers are soluble and processable.

Similarly, the aldehyde can be functionalized through condensation reactions to create sophisticated ligands for coordination-driven self-assembly. A notable example is the synthesis of bis-terpyridine ligands. In a Kröhnke-type reaction, this compound is reacted with a methyl-functionalized terpyridine precursor in the presence of a base. mdpi.com The resulting ligand, which incorporates the bis(octyloxy)phenyl unit, can then chelate to metal ions like zinc(II). This acts as a modular step to form linear coordination polymers, which are extended one-dimensional frameworks exhibiting interesting photophysical properties, such as fluorescence, that can be modulated by external stimuli like pH. mdpi.com

Supramolecular Architectures and Self Assembly Processes Involving 3,5 Bis Octyloxy Benzaldehyde Derivatives

Dendritic Systems and Hierarchical Assemblies

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The incorporation of 3,5-Bis(octyloxy)benzaldehyde derivatives into dendritic architectures allows for precise control over size, shape, and peripheral functionality, leading to materials with tailored properties.

Fréchet-type dendrons are a prominent class of dendritic structures, and their synthesis often utilizes derivatives of this compound. A key strategy involves the synthesis of larger dendritic molecules, such as 3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehyde, where the initial aldehyde is part of a larger, branched structure. nih.govresearchgate.net These octyl-decorated dendrons have proven to be a powerful motif for creating self-organized monolayers. nih.govresearchgate.net The synthesis typically follows the classical convergent methodology described in the literature for Fréchet-type dendrons, using building units like 3,5-dihydroxybenzyl alcohol. researchgate.net This approach allows for the generation-by-generation growth of the dendritic wedge, with the octyloxy chains playing a crucial role in directing the assembly of the final macromolecules. nih.govresearchgate.net

The versatility of benzaldehyde (B42025) derivatives extends to the construction of hybrid dendrimer systems. In one approach, AB2 monomers are synthesized from 3,5-diaminobenzoic acid and various benzaldehyde derivatives. beilstein-journals.org These monomers can then be used to create novel first-generation and hybrid second-generation dendrimers. beilstein-journals.org For instance, to create a more stable system, 3,5-bis(benzyloxy)benzaldehyde was used in a condensation reaction with 3,5-diaminobenzoic acid to yield a hybrid bisamine/benzyl (B1604629) ether product. beilstein-journals.org This demonstrates a universal preparation method that can be applied to various benzaldehyde substrates, including those with electron-donating octyloxy groups, to form high molecular weight structures with minimal need for purification. beilstein-journals.org

Synthesis of Fréchet-Type Dendrons and Their Derivatives

Template-Directed Synthesis of Macrocyclic and Interlocked Systems

Template-directed synthesis is a powerful strategy for constructing complex molecular topologies like macrocycles and catenanes (mechanically interlocked rings) that are otherwise difficult to access. This compound is a key starting material for monomers used in these intricate assemblies, particularly in the realm of porphyrin chemistry.

Porphyrin nanorings, which mimic natural light-harvesting systems, are a significant target in supramolecular synthesis. researchgate.net The 3,5-bis(octyloxy)phenyl group, derived from this compound, is frequently used as a solubilizing and directing group on the porphyrin monomers that constitute these rings. researchgate.netchemrxiv.org

The synthesis of the fundamental building block, Zinc(II) 5,15-bis-(3,5-bis-octyloxy-phenyl)-porphyrin, is achieved by reacting this compound with dipyrromethane. ox.ac.uk These porphyrin monomers are then connected using template-directed methods to form large, often strained, nanoring structures. chemrxiv.org For example, an 18-porphyrin nanoring (c-P18b) and even a 36-porphyrin nanoring (c-P36b2) have been synthesized where the 3,5-bis(octyloxy)phenyl groups ensure solubility and influence the packing of these large macrocycles. researchgate.netchemrxiv.org The Anderson group has developed a range of oligo-pyridine templates that guide the cyclization of these porphyrin oligomers, leading to the efficient synthesis of nanorings and even interlocked mdpi.comcatenanes. ox.ac.uk

Table 1: Porphyrin Nanostructures Synthesized Using this compound Derivatives
StructureDescriptionKey FeatureReference
Zinc(II) 5,15-bis-(3,5-bis-octyloxy-phenyl)-porphyrinPorphyrin monomerSynthesized from this compound; a fundamental building block for larger assemblies. ox.ac.uk
c-P18b18-Porphyrin nanoringA highly strained macrocycle featuring 3,5-bis(octyloxy)phenyl solubilizing groups. chemrxiv.org
c-P36b236-Porphyrin nanoringA very large nanoring formed as a by-product during the synthesis of c-P18b. chemrxiv.org
mdpi.comCatenaneTwo interlocked porphyrin nanoringsA mechanically interlocked structure synthesized using a template-directed approach with porphyrin monomers. ox.ac.uk

Coordination polymers with fluorescent properties are of great interest for applications in sensing and materials science. mdpi.com Benzaldehyde derivatives are used to synthesize the organic ligands that, upon coordination with metal ions, form these polymers. In a relevant example, a novel bis-terpyridine ligand was synthesized and assembled into a linear fluorescent coordination polymer with Zn²⁺ ions. mdpi.com While this specific study utilized 2,5-bis(octyloxy)benzaldehyde, the principle demonstrates the utility of alkoxy-substituted benzaldehydes in creating ligands for such materials. mdpi.comcore.ac.uk These polymers can exhibit intense fluorescence that can be modulated by external stimuli like pH, making them suitable for sensor applications. mdpi.com

Formation of Porphyrin Nanorings and Catenanes

Ordered Self-Assembly at Interfaces and Surface Adsorption Phenomena

The long octyloxy chains of this compound derivatives are instrumental in directing their self-assembly on surfaces, leading to the formation of highly ordered two-dimensional (2D) structures. Scanning Tunneling Microscopy (STM) has been a key technique for visualizing these arrangements at the sub-nanometer level.

Detailed STM studies have been conducted on monolayers of a Fréchet-type dendron, 3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehyde, adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG). nih.govresearchgate.net At room temperature, these molecules initially self-assemble into a pattern based on trimeric units, which then form a larger hexagonal host structure. nih.govresearchgate.net Over time, this supramolecular ordering can dynamically change from a trimeric to a dimeric pattern. nih.gov The high resolution of the STM images allows for detailed analysis of the conformation of the adsorbed molecules and the chirality that arises from their adsorption onto the 2D surface. nih.govresearchgate.net The formation of such ordered networks is a common feature for related molecules, such as 2,5-bis(octyloxy)terephthalaldehyde, which can form ordered bis-imine structures at the solid/liquid interface. core.ac.ukresearchgate.net

Table 2: Surface Assembly of a this compound Derivative
DerivativeSubstrateObserved Assembly PatternKey FindingReference
3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehydeGraphite (HOPG)Initially forms trimeric units within a hexagonal host structure.The assembly is dynamic and transitions to a dimeric pattern over time. nih.govresearchgate.net

Monolayer Formation and Adsorption Behavior on Solid Substrates

The formation of self-assembled monolayers of derivatives of this compound has been investigated at the sub-molecular level, particularly on graphite surfaces. Scanning Tunneling Microscopy (STM) has proven to be a powerful tool for visualizing the adsorption and organization of these molecules.

Detailed STM studies have been conducted on dendronized derivatives, such as 3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehyde, when adsorbed on highly oriented pyrolytic graphite (HOPG). researchgate.net The evaporation of solutions containing these compounds onto the graphite surface under ambient conditions leads to the spontaneous formation of well-ordered self-organized monolayers. researchgate.net These Fréchet-type dendrons, featuring long alkyl chains, serve as a potent motif for self-assembly. researchgate.net

Initial observations of the monolayer reveal a complex hierarchical assembly. The molecules first organize into trimeric units. researchgate.net These trimers then further assemble into larger, hexagonal host structures. researchgate.net A fascinating aspect of this initial packing is the observation of a pseudo-unit cell comprising seven molecules, where one of the molecules remains highly mobile within the assembly, indicating a dynamic system even in the initial stages of monolayer formation. researchgate.net The molecule itself, while achiral in its free state, can become chiral upon adsorption onto a surface due to specific rotational conformations of its constituent C-O and C-C bonds. cmu.edu This induced chirality can lead to the formation of homochiral domains within the monolayer. researchgate.net

The table below summarizes the key aspects of monolayer formation for a derivative of this compound on a solid substrate.

ParameterDescriptionSource(s)
Molecule 3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehyde researchgate.net
Substrate Highly Oriented Pyrolytic Graphite (HOPG) researchgate.net
Preparation Method Solution casting and evaporation in air at room temperature researchgate.net
Primary Assembly Unit Trimeric units researchgate.net
Secondary Assembly Hexagonal host structures researchgate.net
Unit Cell Anomaly A pseudo-unit cell of seven molecules with one being highly mobile researchgate.net
Chirality Adsorption-induced chirality leading to homochiral domains researchgate.netcmu.edu

Investigations of Supramolecular Ordering Transitions

The self-assembled monolayers of this compound derivatives are not static but can undergo structural transformations over time. These ordering transitions represent a shift in the supramolecular organization towards different, often more stable, packing arrangements.

For the 3,5-bis[(3,5-bisoctyloxyphenyl)methyloxy]benzaldehyde system on graphite, a distinct supramolecular ordering transition has been observed. researchgate.net Over time, the initial hexagonal pattern based on trimeric units evolves into a new arrangement. researchgate.net This new, thermodynamically favored structure is based on a dimeric pattern. researchgate.net This transition from a trimeric to a dimeric assembly highlights the dynamic nature of these monolayers and the system's ability to reorganize to achieve a more stable energetic state. The visualization of both static and dynamic behaviors at the molecular level provides critical insights into the forces governing 2D crystallization. researchgate.net

The investigation of such transitions is crucial for understanding the principles of surface self-assembly and for the future design of functional molecular surfaces where the structure, and thus function, can be controlled or switched.

The table below details the observed supramolecular ordering transition.

Initial Supramolecular OrderFinal Supramolecular OrderObservation MethodInfluencing FactorSource(s)
Trimeric units in a hexagonal host structureDimeric patternScanning Tunneling Microscopy (STM)Time researchgate.net

Advanced Materials Applications Derived from 3,5 Bis Octyloxy Benzaldehyde

Liquid Crystalline Materials Research and Development

The design of molecules that exhibit liquid crystalline (LC) phases, or mesophases, is a central theme in materials science. researchgate.net These materials combine the fluidity of liquids with the anisotropic properties of crystals, making them ideal for applications such as displays and sensors. The incorporation of units derived from 3,5-bis(octyloxy)benzaldehyde into larger molecular structures is a strategic approach to inducing and tailoring mesomorphic behavior.

The creation of liquid crystalline materials, or mesogens, hinges on designing molecules with a specific balance of rigid and flexible segments. jmchemsci.com The structure of this compound provides a foundation for such designs. Key principles include:

Anisotropic Molecular Shape: The fundamental requirement for liquid crystallinity is a molecule that is geometrically anisotropic, typically rod-shaped (calamitic) or disk-shaped (discotic). The phenyl ring of the benzaldehyde (B42025) derivative acts as a rigid core component.

Flexible Terminal Chains: The two octyloxy chains are crucial flexible components. These long alkyl chains lower the melting point of the compound and promote the formation of mesophases by disrupting perfect crystalline packing. The length and branching of these chains are critical variables; longer chains generally stabilize more ordered smectic phases. rsc.org

Core Elongation and Rigidity: The aldehyde functional group allows for the extension of the rigid core through reactions like condensation, forming larger structures such as Schiff bases (imines) or chalcones. acs.orgtandfonline.com Linking multiple aromatic rings through these connections enhances the molecule's aspect ratio, a factor known to stabilize mesophases. acs.org

Influence of Lateral Substitution: The meta-substitution pattern (at the 3 and 5 positions) creates a "bent-core" or "phasmidic" shape when incorporated into larger molecules. This specific geometry can lead to the formation of unique and often complex liquid crystal phases, distinct from those formed by linear (para-substituted) analogues. researchgate.net

The specific type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable are directly related to the molecule's chemical structure. For compounds derived from this compound, several relationships are critical:

Linking Groups: The choice of the group used to connect the benzaldehyde unit to other parts of the molecule significantly impacts mesophase stability. Schiff base (–CH=N–) and ester (–COO–) linkages are commonly used to create calamitic mesogens. acs.org These groups contribute to the core's polarity and polarizability, which in turn affects the intermolecular forces that govern mesophase stability. acs.org

Terminal Chain Length: The stability of the resulting mesophases is highly dependent on the length of the terminal alkoxy chains. In many homologous series, shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the formation of more-ordered smectic phases where molecules align in layers. rsc.orgtandfonline.com For instance, in some chalconyl-based systems, nematic phases are observed for chain lengths of 6-12 carbons, while smectic phases appear for chains with 14 or more carbons. tandfonline.com

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The investigation of these transitions, typically using polarized optical microscopy (POM) and differential scanning calorimetry (DSC), is essential for characterizing new materials. acs.org Research on homologous series of compounds derived from substituted benzaldehydes reveals distinct phase behaviors.

For example, studies on chalcone-based liquid crystals, which can be synthesized from alkoxy benzaldehydes, show that mesophase behavior is intricately linked to the terminal chain length. tandfonline.com Shorter-chain homologues may be non-mesogenic, while intermediate-length chains can exhibit an enantiotropic nematic phase (a phase that appears on both heating and cooling). tandfonline.com Longer-chain homologues in the same series might display monotropic phases (phases that appear only on cooling), such as the Smectic C (SmC) phase. tandfonline.com

Table 1: Representative Phase Transition Temperatures for a Homologous Chalcone Series Derived from Alkoxy Benzaldehydes This table illustrates typical trends observed in liquid crystals derived from substituted benzaldehydes. The data is representative of general findings in the field.

Homologue (Carbon Chain Length)TransitionTemperature (°C)Mesophase Type
C6Cr → N148.0Nematic
N → I162.5-
C8Cr → N145.5Nematic
N → I165.0-
C12Cr → N138.0Nematic
N → I158.5-
C14Cr → I142.5Monotropic Nematic, Smectic C
I → N130.5
N → SmC125.0
C16Cr → I140.5Monotropic Nematic, Smectic C
I → N134.5
N → SmC130.0

Data sourced from studies on chalconyl derivatives. tandfonline.com Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic Liquid.

Structure-Mesophase Relationships in Derived Liquid Crystals

Organic Electronics and Optoelectronic Materials

The optoelectronic properties of conjugated organic molecules make them prime candidates for next-generation electronic devices. mdpi.com this compound and its derivatives are valuable building blocks for creating organic semiconductors and photo-responsive systems due to their electron-donating alkoxy groups and reactive aldehyde functionality.

Organic semiconductors are the active materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tesisenred.net The performance of these devices relies on the chemical structure and solid-state organization of the semiconductor. Derivatives of this compound are used to synthesize such materials.

Conjugated Polymers: The aldehyde can be used in polymerization reactions to create conjugated polymers. For example, it can be incorporated into poly(p-phenylene-ethynylene)-alt-poly(p-phenylene-vinylene) (PPE-PPV) polymers. rsc.org In these structures, the bis(octyloxy)phenylene units enhance solubility and processability, which are critical for forming the uniform thin films required for device fabrication. rsc.org The alkoxy chains also influence the electronic properties and the intermolecular packing in the solid state, which directly affects charge carrier mobility. rsc.org

Electron-Donor Properties: The two electron-rich octyloxy groups make the benzaldehyde core an effective electron-donor unit. researchgate.net This property is exploited in the design of "donor-acceptor" copolymers, a common strategy to lower the band gap of the material and tune its absorption and emission characteristics for specific applications. nih.gov

Oligomer Synthesis: The compound is also a key starting material for synthesizing well-defined conjugated oligomers. researchgate.netmdpi.com For instance, oligophenyleneimines with semiconductor properties have been successfully synthesized using a derivative of this compound. researchgate.netdntb.gov.ua These materials are classified as organic semiconductors based on their electrochemical band gaps, making them suitable for electronic applications. researchgate.netdntb.gov.ua

Photochromic materials can reversibly change their optical properties, such as color, upon exposure to light, making them useful for optical switches and data storage. dntb.gov.ua Research has demonstrated the synthesis of photochromic oligophenyleneimines using a derivative of this compound as a terminal unit.

Specifically, two pentameric oligophenyleneimines, designated DAFCHO and FDACHO, were synthesized via a mechanochemical method. researchgate.netmdpi.com These molecules terminate with 2,5-bis(octyloxy)benzaldehyde units. researchgate.netmdpi.com When dissolved in chloroform, both DAFCHO and FDACHO exhibit photochromism, changing color when exposed to sunlight for several minutes. researchgate.netmdpi.comdntb.gov.ua This behavior is attributed to a reversible chemical transformation induced by light. dntb.gov.ua

The electronic properties of these oligomers have been characterized by UV-vis spectroscopy and electrochemical studies, confirming their potential as active components in optoelectronic devices. researchgate.netmdpi.com The optical band gap (Egap), a measure of the energy required to excite an electron, was calculated from absorption spectra, while the electrochemical band gap was determined from cyclic voltammetry. researchgate.netmdpi.com The values obtained place these materials firmly in the category of organic semiconductors. researchgate.netdntb.gov.ua

Table 2: Optical and Electrochemical Properties of Photochromic Oligophenyleneimines

CompoundMediumOptical Band Gap (eV)Electrochemical Band Gap (eV)
DAFCHOChloroform Solution2.50 researchgate.netmdpi.com2.35 researchgate.netdntb.gov.ua
Film2.34 researchgate.netmdpi.com-
FDACHOChloroform Solution2.41 researchgate.netmdpi.com2.06 researchgate.netdntb.gov.ua
Film2.27 researchgate.netmdpi.com-

Data sourced from Amado-Briseño et al. researchgate.netmdpi.comdntb.gov.ua

Application in Organic Solar Cells (OSCs) as Electron Donor Components

In the field of organic photovoltaics, this compound is a crucial precursor for the synthesis of electron-rich donor materials. While not typically used as the primary photoactive component itself, its aldehyde group allows for the construction of larger, more complex molecules with tailored electronic properties, particularly porphyrin-based systems.

Porphyrins, with their strong absorption in the visible spectrum, are excellent candidates for light-harvesting components in OSCs. The synthesis of specialized porphyrin molecules often begins with the condensation of pyrrole (B145914) with a substituted benzaldehyde. For instance, this compound can be reacted with pyrrole in the presence of an acid catalyst like trifluoroacetic acid to form a 5,15-diaryl-porphyrin. core.ac.ukox.ac.uk The two octyloxy groups on the phenyl rings of the porphyrin serve a critical function by preventing excessive aggregation of the molecules in the solid state and ensuring good solubility in common organic solvents, which is essential for solution-based processing of solar cells.

PrecursorResulting Donor StructureApplicationKey Finding
This compound5,15-Bis(3,5-bis(octyloxy)phenyl)porphyrinPorphyrin-based systems for artificial photosynthesis and OSCsServes as a foundational building block for complex light-harvesting molecules. core.ac.ukox.ac.uk
Substituted BenzaldehydesAcceptor-Donor-Acceptor (A-D-A) PorphyrinsSmall molecule bulk heterojunction organic solar cellsStructural engineering of meso-substituents is key to balancing solubility and π-π stacking for high PCE. rsc.org
2,5-Bis(octyloxy)terephthalaldehydeVinylene-bridged macromoleculesPhotovoltaic devicesThe fully conjugated backbone leads to materials with potential for photovoltaic applications. ossila.com

Design of Fluorescent Polymers with Tunable Emission Properties

The structural characteristics of this compound and its isomers make them valuable components in the design of fluorescent polymers. These polymers are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The aldehyde functionality allows for incorporation into various polymer backbones through reactions like Wittig, Horner-Emmons, or condensation with amines to form poly(azomethine)s or polyimines.

A key strategy for developing fluorescent polymers is the creation of coordination polymers, where metal ions are linked by organic ligands. A derivative, 2,5-Bis(octyloxy)terephthalaldehyde, has been used to synthesize bis-terpyridine ligands. mdpi.com These ligands, when complexed with metal ions such as Zn(II), form coordination polymers that exhibit intense fluorescence. mdpi.com The emission properties of such polymers can often be tuned by changing the metal ion or by introducing external stimuli like pH changes, which can protonate or deprotonate the ligand and alter the electronic structure of the polymer. mdpi.com For instance, certain zinc-based coordination polymers show fluorescence quantum yields of over 9%. mdpi.com

Furthermore, the octyloxy side chains play a crucial role beyond just ensuring solubility. They can influence the polymer's morphology and intermolecular interactions in the solid state, which in turn affects the emission properties. In some systems, these bulky side chains can prevent aggregation-caused quenching (ACQ), a common issue where fluorescence intensity decreases in the solid state. In other cases, they can promote the formation of specific aggregates that exhibit aggregation-induced emission (AIE), where the material is more emissive as a solid than in solution.

Polymer TypeMonomer/Ligand PrecursorMetal Ion (if any)Key Property
Coordination PolymerLigand derived from 2,5-Bis(octyloxy)terephthalaldehydeZn(II)Intense visible fluorescence with quantum yields up to 9.56%; pH-responsive emission. mdpi.com
Conjugated Polymer(R)-5,5′-dibromo-6,6'-di(4-trifluoromethyl- phenyl)-2,2′-bisoctoxy-1,1'-binaphthylN/AChiral polymer exhibiting strong blue fluorescence due to an extended π-electronic structure. researchgate.net
Terphenyldivinyl ChromophoreDerivative of 1,4-bis(octyloxy)benzeneN/ASynthesized as a building block for polymers in energy transfer studies and OLEDs. nih.gov

Porous Organic Materials and Frameworks

Synthesis of Covalent Organic Frameworks (COFs) from Aldehyde Derivatives

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the reversible formation of covalent bonds between organic building blocks. Aldehydes are a cornerstone of COF synthesis, particularly for the formation of imine-linked COFs through condensation reactions with polyamine linkers. tcichemicals.comgoogle.com

The general strategy for synthesizing imine-based COFs involves reacting a multifunctional aldehyde with a multifunctional amine in a suitable solvent system, often under solvothermal conditions. google.com For example, a dialdehyde (B1249045) like 2,5-Bis(octyloxy)terephthalaldehyde can be reacted with a triamine such as 1,3,5-tris(4-aminophenyl)benzene (B174889) to form a 2D hexagonal framework. ossila.com The resulting COF from this specific reaction exhibits a high Brunauer-Emmett-Teller (BET) surface area of 1202 m²/g, indicating a highly porous structure. ossila.com The formation of the imine linkage is reversible, which allows for "error-correction" during the synthesis, leading to highly crystalline and ordered materials.

Aldehyde MonomerAmine MonomerResulting COF TypeKey Feature
2,5-Bis(octyloxy)terephthalaldehydeTriaminophenylbenzene2D Imine-linked COFHigh surface area (1202 m²/g) and porosity. ossila.com
General PolyaldehydesPolyaminesImine-type COFsGenerally more stable to hydrolysis than boronic ester-based COFs. tcichemicals.comcore.ac.uk
1,3,5-Triformylbenzene1,3,5-Tris(4-aminophenyl)benzene2D Imine-linked COF (e.g., COF-1)Forms extended hexagonal framework structures.

Functionalization of COFs for Specific Applications (e.g., Memristors)

The inherent tunability of COFs allows for their functionalization for specific, advanced applications, including electronic devices like memristors. Memristors, or resistive switching devices, have garnered significant interest for their potential use in next-generation computing and data storage. The performance of a memristor is characterized by its ON/OFF current ratio, switching voltage, and endurance.

COFs derived from aldehyde precursors are being actively explored for memristor applications. The ordered porous structure of COFs can facilitate ion migration and the formation of conductive filaments, which are key mechanisms for resistive switching. Furthermore, the electronic properties of the COF itself can be engineered to enhance device performance.

Specifically, COFs synthesized from 2,5-Bis(octyloxy)terephthalaldehyde have been successfully integrated into memristor devices. These devices have demonstrated promising performance, exhibiting an ON/OFF ratio of an order of magnitude. ossila.com The octyloxy chains in the COF structure can play a role in modulating the film morphology and the interface with the electrodes, which are critical factors for device operation. Recent research has also focused on strategies like protonation of the imine bonds within COFs to enhance electron delocalization, lower the energy barriers for charge injection, and ultimately improve memristor performance, leading to high ON/OFF ratios (10⁵) and excellent durability.

COF SystemApplicationPerformance MetricMechanism/Enhancement Strategy
COF from 2,5-Bis(octyloxy)terephthalaldehydeMemristorON/OFF ratio of one order of magnitudeOrdered porous structure facilitates resistive switching. ossila.com
Protonated Imine-Linked D-A COFsHigh-Performance MemristorON/OFF ratio of 10⁵, endurance >1300 cyclesProtonation enhances electron delocalization and stabilizes the conductive state.
Dual Redox-Active COFsNeuromorphic ComputingModulation of 128 conductive statesSynergistic effect of dual redox centers reduces the redox energy barrier.

Characterization and Theoretical Investigations of 3,5 Bis Octyloxy Benzaldehyde Derived Systems

Advanced Spectroscopic and Microscopic Characterization Methodologies

Spectroscopic and microscopic techniques are indispensable for the detailed characterization of materials derived from 3,5-bis(octyloxy)benzaldehyde. These methods allow for the confirmation of molecular structures, identification of functional groups, and investigation of surface-level organization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of products derived from this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the synthesis of derivatives, the characteristic signals of the starting aldehyde are monitored for changes that indicate successful reaction. For instance, the aldehyde proton (–CHO) of 3,5-bis(hexadecyloxy)benzaldehyde appears as a singlet at approximately 9.89 ppm in the ¹H NMR spectrum. rsc.org Upon reaction, the disappearance of this signal and the appearance of new signals corresponding to the newly formed linkages and groups confirm the product's structure. For example, in the formation of an imine, a new signal for the imine proton (–CH=N–) would emerge.

Detailed analysis of the aromatic region of the ¹H NMR spectrum is also crucial. The protons on the benzene (B151609) ring of the this compound moiety typically appear as distinct signals. For example, in 3,5-bis(hexadecyloxy)benzaldehyde, the two protons at positions 2 and 6 of the aromatic ring appear as a doublet at around 6.98 ppm, while the proton at position 4 appears as a triplet at approximately 6.69 ppm. rsc.org Changes in the chemical shifts and splitting patterns of these aromatic protons in the product spectrum provide insights into the electronic effects of the newly introduced substituents.

Furthermore, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in 3,5-bis(alkoxy)benzaldehydes gives a characteristic signal in the downfield region of the spectrum. rsc.org The disappearance of this signal and the appearance of new carbon signals in the product are indicative of a successful transformation.

The integration of ¹H NMR signals allows for the determination of the relative number of protons in different chemical environments, which is essential for confirming the stoichiometry of the reaction. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between protons and carbons, which is particularly useful for elucidating the structures of complex, multi-component systems. ipb.pt

Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Product Derived from this compound.

Proton Type Chemical Shift (ppm) Multiplicity
Aromatic Protons6.50 - 7.50m
OCH₂3.90 - 4.10t
CH₂ (alkyl chain)1.20 - 1.80m
CH₃0.85 - 0.95t

Note: The exact chemical shifts and multiplicities will vary depending on the specific derivative and the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis in Reaction Products

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in both the starting materials and the resulting products of reactions involving this compound. rsc.orgnih.gov By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the transformation of the aldehyde group and the presence of new functional moieties.

The FT-IR spectrum of this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically found around 1700-1730 cm⁻¹. libretexts.orgdocbrown.info The C-H stretch of the aldehyde group can also be observed as a pair of weaker bands at approximately 2720 and 2820 cm⁻¹. docbrown.info The presence of the octyloxy chains is confirmed by the strong C-H stretching vibrations of the alkyl groups in the region of 2850-3000 cm⁻¹. Additionally, C-O stretching vibrations associated with the ether linkages appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

When this compound undergoes a reaction, such as a condensation reaction to form an imine or a Knoevenagel condensation, the FT-IR spectrum of the product will show distinct changes. db-thueringen.de The most significant change is the disappearance or significant reduction in the intensity of the aldehyde C=O stretching band. docbrown.info Concurrently, new absorption bands corresponding to the newly formed functional groups will appear. For instance, in the case of an imine formation, a C=N stretching vibration would be expected to appear in the region of 1620-1690 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound and a Hypothetical Imine Derivative.

Functional Group Vibration Typical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1700 - 1730
Aldehyde (C-H)Stretch2720, 2820
Alkyl (C-H)Stretch2850 - 3000
Ether (C-O)Stretch1000 - 1300
Imine (C=N)Stretch1620 - 1690

Note: The exact positions of the absorption bands can be influenced by the molecular structure and the physical state of the sample.

Mass Spectrometry (e.g., MALDI-TOF, ESI-HRMS) for Molecular Weight and Composition Verification of Derived Materials

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of materials derived from this compound. mtoz-biolabs.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are particularly valuable for characterizing these often large and complex molecules.

MALDI-TOF mass spectrometry is well-suited for the analysis of high molecular weight compounds and polymers. mtoz-biolabs.commdpi.com In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight. mtoz-biolabs.com For polymeric materials derived from this compound, MALDI-TOF can provide information on the molecular weight distribution.

ESI-HRMS is another powerful technique that is often used for the analysis of smaller molecules and can provide highly accurate mass measurements. mdpi.comresearchgate.net In ESI, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte ions are released and enter the mass spectrometer. High-resolution mass analyzers can measure the m/z values with very high precision, which allows for the determination of the elemental composition of the molecule by comparing the experimental mass to the calculated mass for a given chemical formula. sci-hub.se For example, the exact mass of the [M-H]⁻ ion of 2-hydroxy-3-octyloxybenzaldehyde was determined to be 249.1495, which is in close agreement with the calculated value of 249.1496 for C₁₅H₂₁O₃⁻. mdpi.com

The data obtained from mass spectrometry, in conjunction with NMR and FT-IR data, provides a comprehensive characterization of the synthesized materials, confirming their identity and purity.

Table 3: Comparison of MALDI-TOF and ESI-HRMS for the Analysis of this compound Derivatives.

Technique Principle Typical Applications Information Obtained
MALDI-TOF Laser-induced desorption/ionization from a solid matrix. mtoz-biolabs.comHigh molecular weight compounds, polymers. mtoz-biolabs.comMolecular weight, molecular weight distribution. mdpi.com
ESI-HRMS Ionization from a liquid solution via electrospray. mtoz-biolabs.comSmall to medium-sized molecules. mdpi.comHighly accurate molecular weight, elemental composition. researchgate.netsci-hub.se

Scanning Tunneling Microscopy (STM) for Investigating Surface Morphology and Molecular Conformation

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that enables the visualization of individual molecules and their self-assembly into ordered structures on conductive surfaces. nih.govbeilstein-journals.org For derivatives of this compound, STM provides invaluable insights into their two-dimensional organization, molecular conformation, and interactions at the solid-liquid or solid-air interface. researchgate.net

In a typical STM experiment, a sharp metallic tip is brought very close to the sample surface, and a bias voltage is applied between the tip and the sample. nih.gov When the tip is sufficiently close, electrons can tunnel across the vacuum gap, generating a tunneling current. The magnitude of this current is exponentially dependent on the tip-sample distance, which allows for the generation of a topographic image of the surface with atomic or molecular resolution as the tip is scanned across the sample. nih.govmpg.de

Studies have shown that derivatives of this compound can form highly ordered self-assembled monolayers on surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net The long octyloxy chains play a crucial role in the self-assembly process, driving the formation of ordered domains through van der Waals interactions. STM can reveal the packing arrangement of the molecules within these domains, which can be influenced by factors such as the solvent, temperature, and the specific chemical structure of the derivative. nih.gov

Furthermore, STM can provide information about the conformation of the adsorbed molecules. For example, it has been used to study the syn and anti arrangements of ether substituents in dendrons derived from similar benzaldehyde (B42025) structures. researchgate.net The ability to visualize individual molecules allows for a detailed analysis of their orientation and conformation on the surface. STM can also be used to induce and observe dynamic processes, such as phase transitions or chemical reactions, at the molecular level. nih.gov

Table 4: Key Information Obtainable from STM Analysis of this compound Derivatives.

Information Description
Surface Morphology Visualization of the overall structure of the self-assembled monolayer, including the size and shape of ordered domains. researchgate.net
Molecular Packing Determination of the two-dimensional arrangement of molecules within the ordered domains (e.g., hexagonal, lamellar). researchgate.net
Molecular Conformation Elucidation of the spatial arrangement of different parts of the molecule on the surface. researchgate.net
Dynamic Processes Observation of molecular motion, phase transitions, and surface-confined reactions in real-time. nih.gov

Electrochemical Analysis of Electronic Properties of Derived Materials

Electrochemical methods are crucial for probing the electronic properties of materials derived from this compound, particularly their ability to undergo oxidation and reduction processes. These properties are fundamental to their potential applications in electronic and optoelectronic devices.

Cyclic Voltammetry (CV) for Redox Behavior and Electrochemical Potentials

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. researchgate.net For materials derived from this compound, CV provides valuable information about their oxidation and reduction potentials, the stability of the resulting charged species, and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the analyte undergoes oxidation (loses electrons) and reduction (gains electrons). The presence of reversible or quasi-reversible peaks in the voltammogram indicates that the electrochemically generated species are stable on the timescale of the experiment.

For many organic materials derived from this compound, the oxidation and reduction processes are associated with the π-conjugated system. The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively. These energy levels are critical parameters that determine the material's charge injection and transport properties in electronic devices. The difference between the HOMO and LUMO levels provides an estimate of the electrochemical band gap of the material. researchgate.netmdpi.com

The redox potentials of these materials can be tuned by modifying their chemical structure. For example, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials to more negative or positive values, respectively. CV is an effective tool for systematically studying these structure-property relationships. acs.org

Table 5: Electrochemical Data Obtainable from Cyclic Voltammetry of a Hypothetical this compound Derivative.

Parameter Description Significance
Oxidation Potential (E_ox) The potential at which the material is oxidized.Relates to the HOMO energy level and ease of removing an electron.
Reduction Potential (E_red) The potential at which the material is reduced.Relates to the LUMO energy level and ease of accepting an electron.
HOMO Energy Level Estimated from the onset of the first oxidation peak. mdpi.comDetermines the ability to donate an electron (hole transport).
LUMO Energy Level Estimated from the onset of the first reduction peak. mdpi.comDetermines the ability to accept an electron (electron transport).
Electrochemical Band Gap (E_g) The difference between the HOMO and LUMO energy levels. researchgate.netmdpi.comIndicates the energy required to create an electron-hole pair.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of organic semiconductor materials. The energy levels of these orbitals and the corresponding HOMO-LUMO gap dictate the charge injection and transport characteristics, as well as the absorption and emission behavior of the molecules. For systems derived from this compound, these parameters are of significant interest for their potential applications in optoelectronic devices.

In a study of dibenzannulated peri-acenoacene derivatives, the HOMO and LUMO energy levels were determined for compounds bearing octyloxy side chains. For one such derivative, the first oxidation process occurred at 0.03 V, yielding a HOMO energy level of -4.83 eV. nih.gov For another related compound, the first oxidation was observed at 0.08 V, corresponding to a HOMO energy level of -4.88 eV. nih.gov The introduction of electron-donating octyloxy groups was found to significantly increase the LUMO energy level. nih.gov

Theoretical calculations using Density Functional Theory (DFT) have also been employed to estimate the HOMO and LUMO energy levels of related compounds. For a series of rod-like conjugated molecules with ethynylene linkages, DFT calculations provided insights into their electronic structure. While not directly derived from this compound, a related compound exhibited a calculated HOMO level of -4.899 eV and a LUMO level of -1.240 eV. clockss.org

In the context of porphyrin systems designed for photoinduced electron transfer, the HOMO-LUMO energy gap is a critical parameter. The incorporation of 3,5-bis-octyloxy benzaldehyde into such systems is intended to enhance solubility and influence the electronic properties. ox.ac.uk A reduction in the HOMO-LUMO energy gap can lead to improved energy matching between donor and acceptor components, which is favorable for electron transfer processes. ox.ac.uk

For a homopolymer of 2,8-bis(octyloxy)-dibenzothiophene-S,S-dioxide, the HOMO and LUMO levels were determined to be -6.20 eV and -3.10 eV, respectively. researchgate.net While the substitution pattern is different, this provides an example of the electronic properties of a polymeric system containing bis(octyloxy) functionalities.

The following table summarizes the HOMO and LUMO energy levels for some representative compounds containing octyloxy substituents, highlighting the influence of the molecular structure on these key electronic parameters.

CompoundHOMO (eV)LUMO (eV)Method
Dibenzannulated peri-acenoacene derivative 1-4.83N/AExperimental (Cyclic Voltammetry)
Dibenzannulated peri-acenoacene derivative 2-4.88N/AExperimental (Cyclic Voltammetry)
Rod-like conjugated molecule-4.899-1.240Theoretical (DFT)
Homopolymer of 2,8-bis(octyloxy)-dibenzothiophene-S,S-dioxide-6.20-3.10Experimental

Electrochemical Band Gap Energy Calculations

The electrochemical band gap (Egel) is a crucial parameter for organic semiconductors, providing an estimation of the energy difference between the HOMO and LUMO levels. It is typically determined from the onset oxidation (Eox) and reduction (Ered) potentials measured by cyclic voltammetry.

For oligophenyleneimines derived from 2,5-bis(octyloxy)benzaldehyde, which are structurally related to this compound derivatives, electrochemical studies have been conducted. mdpi.com For a compound designated as DAFCHO, the electrochemical band gap was determined to be 2.35 eV. mdpi.comresearchgate.net Another related oligomer, FDACHO, exhibited an electrochemical band gap of 2.06 eV. mdpi.com These values classify these materials as organic semiconductors. mdpi.com

In the case of a meta-linked biscurcuminoid synthesized from 1,3,5-tris(n-octyloxy)benzaldehyde, the electrochemical HOMO-LUMO gap was found to be very close to that of a related monomeric compound, suggesting that the electronic properties are largely governed by the individual curcuminoid units. rsc.org For a series of borondifluoride curcuminoid derivatives, the electrochemical gap was observed to decrease with increasing donor strength of the end groups. rsc.org

For dibenzannulated peri-acenoacene derivatives, the bandgap values were calculated from the half-wave potentials of the first oxidation and reduction peaks. One such compound displayed a bandgap of 1.63 eV, while another showed a bandgap of 1.86 eV. nih.gov

The table below presents the electrochemical band gap energies for several compounds featuring octyloxy substitutions.

CompoundElectrochemical Band Gap (eV)
DAFCHO (2,5-bis(octyloxy)benzaldehyde derivative)2.35
FDACHO (2,5-bis(octyloxy)benzaldehyde derivative)2.06
Dibenzannulated peri-acenoacene derivative 11.63
Dibenzannulated peri-acenoacene derivative 21.86

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Structural and Electronic Properties of Derived Compounds

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of complex organic molecules, including those derived from this compound. DFT calculations allow for the optimization of molecular geometries and the prediction of electronic characteristics such as HOMO and LUMO energy levels, which are crucial for understanding their behavior in electronic devices. mdpi.com

For oligophenyleneimines derived from the related 2,5-bis(octyloxy)benzaldehyde, DFT studies have been instrumental in corroborating experimental findings. mdpi.com These theoretical investigations provide a deeper understanding of the relationship between the molecular structure and the observed electronic properties. mdpi.com

In the study of rod-like conjugated molecules, DFT calculations were performed to determine the HOMO and LUMO energy levels. For a compound with a structure related to derivatives of this compound, the calculated HOMO-LUMO gap was 3.659 eV. clockss.org Such theoretical predictions are valuable for the rational design of new materials with tailored electronic properties. clockss.org

DFT calculations have also been applied to coumarin (B35378) Schiff base derivatives to complement experimental results. bohrium.com These studies have investigated parameters such as aspect ratio, polarizability, dipole moment, and frontier molecular orbitals, providing a comprehensive theoretical picture of the molecules' properties. bohrium.com

For dibenzannulated peri-acenoacenes, DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set were employed to analyze the frontier orbitals. The calculations revealed that the HOMO and LUMO orbitals are delocalized over the entire molecular framework. nih.gov These theoretical models also showed how different substitution patterns influence the orbital energy levels, which correlates well with experimental observations. nih.gov

The following table presents a summary of DFT calculation results for compounds related to this compound derivatives.

Compound/SystemComputational MethodKey Findings
Oligophenyleneimines (from 2,5-bis(octyloxy)benzaldehyde)DFTCorroborated experimental structural and electronic properties.
Rod-like conjugated moleculeDFTCalculated HOMO-LUMO gap of 3.659 eV.
Coumarin Schiff base derivativesDFTInvestigated aspect ratio, polarizability, dipole moment, and frontier molecular orbitals.
Dibenzannulated peri-acenoacenesDFT (B3LYP/6-31G(d,p))Delocalized HOMO and LUMO orbitals; substitution patterns affect energy levels.

Molecular Dynamics and Other Simulation Techniques for Self-Assembly Prediction

Molecular dynamics (MD) and other simulation techniques are invaluable for predicting the self-assembly behavior of molecules into larger, ordered structures. These computational methods can provide insights into the intermolecular interactions that govern the formation of supramolecular architectures, which is a critical aspect for the development of functional materials.

While specific MD simulation studies on the self-assembly of this compound-derived systems are not extensively reported in the literature, the techniques themselves are widely applied to similar organic molecules. For instance, MD simulations have been successfully used to study the self-assembly of peptide nanotubes from linear phenylalanine chains. nih.gov These simulations can elucidate the pathways of formation and the final structures of the assembled nanostructures. nih.gov

In the context of chiral molecules, molecular simulations are employed to understand and predict the formation of chiral self-assembled structures. However, the accuracy of these simulations can be a limiting factor in the rational design of such systems.

Classical force field methods are a common approach in these simulations, where the energy of a system is expressed as the sum of intermolecular and intramolecular energies. This approach, however, neglects the electronic degrees of freedom. On the other hand, electronic structure calculations can provide a more detailed picture but are computationally more demanding.

For the prediction of porous organic cages, a combination of classical force field methods and electronic structure calculations is often used. These theoretical approaches help in understanding how the molecular building blocks assemble into discrete, porous structures.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the correlation between theoretical predictions and experimental observations. This validation is essential for establishing the reliability of the computational models and for their predictive power in designing new materials.

In the study of oligophenyleneimines derived from 2,5-bis(octyloxy)benzaldehyde, a good correlation was found between the structural and electronic properties determined experimentally and those calculated using DFT. mdpi.com The theoretical models were able to reproduce the key features of the experimental data, providing confidence in the computational approach.

For dibenzannulated peri-acenoacene derivatives, DFT calculations of the frontier orbital energy levels showed good agreement with the trends observed in electrochemical measurements. nih.gov The calculations correctly predicted the effect of different substituent groups on the HOMO and LUMO energy levels, demonstrating the utility of DFT in understanding the structure-property relationships in these systems. nih.gov

Similarly, for a series of borondifluoride curcuminoid derivatives, the electrochemical data correlated well with the expected electronic effects of the donor and acceptor moieties within the molecules, which can be rationalized through theoretical considerations. rsc.org The observed decrease in the electrochemical gap with increasing donor strength is a trend that is well-supported by theoretical models of electronic structure. rsc.org

Conclusion and Future Outlook in Advanced Materials Research Utilizing 3,5 Bis Octyloxy Benzaldehyde

Summary of Key Research Achievements and Contributions

Research efforts incorporating 3,5-Bis(octyloxy)benzaldehyde have led to notable advancements, particularly in the fields of dendrimers and polymers for optoelectronic applications.

The long octyloxy chains impart hydrophobicity and solubility in organic solvents, which is crucial for the processing and characterization of the resulting materials. cymitquimica.comox.ac.uk This feature has been instrumental in the synthesis of complex macromolecular structures. A significant area of achievement lies in the development of dendrimers and dendrons. These hyperbranched molecules, when constructed using this compound derivatives, exhibit unique self-assembly properties. For instance, Fréchet-type dendrons decorated with these long alkyl chains have been shown to form highly ordered monolayers on graphite (B72142) surfaces, which can be visualized by scanning tunneling microscopy (STM). researchgate.net This capability allows for detailed analysis of molecular conformation and supramolecular ordering at the nanoscale. researchgate.net

Furthermore, the compound has been a key component in creating dendrimers designed to mimic biological systems, such as proteins involved in catalysis. researchgate.net Porphyrin-centered dendrimers, for example, have been synthesized to study nanoscopic chirality and catalytic reactions. researchgate.net The aldehyde functionality serves as a convenient anchor point for constructing these intricate architectures.

In the domain of polymeric systems, this compound and its isomers have been employed to create materials with specific electronic and optical properties. It is a precursor in the synthesis of oligo(phenyleneethynediyl) (OPE) derivatives, which are then conjugated to fullerenes (C60) for applications in photovoltaic devices. scispace.com Similarly, it has been used to synthesize oligophenyleneimines that act as organic semiconductors and exhibit photochromic behavior, meaning their optical properties change upon exposure to light. researchgate.netmdpi.com These materials are synthesized through methods like mechanochemistry, which is a solvent-free and efficient approach. researchgate.netmdpi.com

The compound's structural isomers, such as 3,4-bis(octyloxy)benzaldehyde (B1607586) and 2,5-bis(octyloxy)benzaldehyde, have also been pivotal. The 2,5-isomer is a common starting material for conjugated polymers used in studies of chemical stability and degradation, which is crucial for developing materials with closed-loop life cycles. nih.gov It has also been used in synthesizing fluorescent coordination polymers with potential applications in sensing. mdpi.com The 3,4-isomer has been utilized in the synthesis of porphyrin-based small molecules for efficient organic solar cells and in creating lipophilic chelators. nih.govrsc.org

Application AreaKey AchievementSynthesized Material ExampleReference
Dendrimer Science Controlled self-assembly into ordered monolayersFréchet-type dendrons researchgate.net
Mimicking biocatalytic systemsPorphyrin dendrimers researchgate.net
Polymer Chemistry Development of organic semiconductorsOligophenyleneimines (DAFCHO, FDACHO) researchgate.netmdpi.comresearchgate.net
Creation of materials for photovoltaicsC60-OPE Conjugates scispace.com
Synthesis of fluorescent coordination polymersbis-Terpyridine Ligands mdpi.com
Materials Science Recovery and recycling of monomersAzomethine copolymers nih.gov

Identification of Emerging Research Avenues for this compound Derivatives

The foundation laid by existing research opens up several promising avenues for future exploration of this compound and its derivatives.

A significant emerging area is the development of more complex, multi-functional dendrimers. While initial studies have focused on their synthesis and self-assembly, future work could target the incorporation of specific catalytic sites or responsive units within the dendritic structure. researchgate.net This could lead to "smart" catalysts that can be controlled by external stimuli. The synthesis of hybrid dendrimers, combining different types of monomer units, is another promising direction to create materials with enhanced stability and novel functionalities. beilstein-journals.org

The exploration of this compound in liquid crystal research is an underdeveloped but potential-rich field. The rod-like structure inherent in many derivatives of benzaldehyde (B42025) is a key feature for inducing mesomorphic properties. jmchemsci.comresearchgate.netresearchgate.net By strategically modifying the molecular structure—for example, by introducing different linking groups or terminal chains to the this compound core—new liquid crystalline materials could be designed. These materials could find applications in advanced display technologies and optical sensors.

In polymer science, the focus is shifting towards creating materials for sustainable and transient electronics. The demonstrated ability to recover aldehyde monomers from certain polymers through acid-triggered degradation points toward the design of recyclable and environmentally benign electronic components. nih.gov Future research could focus on expanding the range of degradable polymers derived from this compound and optimizing the recovery processes.

Furthermore, the photoisomerization properties observed in related oligomers suggest a path toward developing advanced photoswitches and molecular machines. mdpi.com Derivatives of this compound could be engineered to undergo reversible structural changes upon light irradiation, leading to applications in optical data storage and smart materials that change their properties on demand. mdpi.com

Prospective Impact on Novel Functional Materials Design and Applications

The continued utilization of this compound and its derivatives is poised to have a substantial impact on the design of next-generation functional materials. Its inherent structural features make it an ideal platform for applying principles of molecular engineering to achieve desired macroscopic properties.

In optoelectronics, the ability to fine-tune the bandgap and charge mobility of organic semiconductors derived from this compound will be critical for advancing organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netmdpi.comnih.gov The synthesis of novel donor-acceptor systems incorporating this aldehyde could lead to more efficient solar cells that capture a broader portion of the solar spectrum. rsc.org

The self-assembly characteristics of its dendritic derivatives will likely be harnessed for applications in nanotechnology and surface science. researchgate.net The creation of precisely controlled patterns on surfaces could be used to fabricate templates for nano-lithography or to develop sophisticated biosensors with high sensitivity and selectivity. The use of these molecules in phthalocyanine-based systems could lead to new materials for optical data storage and electrochromic devices. dur.ac.uk

Moreover, the versatility of the aldehyde group allows for its conversion into a wide array of other functional groups through straightforward chemical reactions. cymitquimica.comnih.govbeilstein-journals.org This chemical flexibility ensures that this compound will remain a relevant and valuable building block for synthetic chemists. As researchers continue to explore new reaction methodologies, such as mechanochemistry and iterative synthesis, the range of accessible materials will undoubtedly expand, leading to innovations in fields ranging from green chemistry to advanced medical diagnostics. scispace.commdpi.com

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